1-O-Indol-3-ylacetyl-beta-D-glucose

Descripción general

Descripción

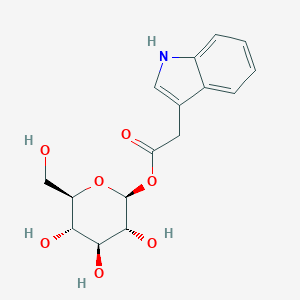

1-O-(indol-3-ylacetyl)-beta-D-glucose is an indoleacetic acid ester conjugate and an indolyl carbohydrate. It derives from a beta-D-glucose.

Mecanismo De Acción

Target of Action

The primary target of IAA-Glucose is the enzyme UDP-glucosyltransferases (UGT84B1) . This enzyme catalyzes the reaction of free Indole-3-acetic acid (IAA) with glucose to generate IAA-Glucose .

Mode of Action

IAA-Glucose is formed when the enzyme UGT84B1 catalyzes the reaction of free IAA with glucose . This process is a key mechanism for regulating free IAA levels in monocots . The formation of IAA-Glucose helps maintain the balance of endogenous IAA, which is crucial for plant growth and development .

Biochemical Pathways

IAA-Glucose plays a significant role in the auxin homeostasis pathway. The principal auxin degradation pathways in plants include oxidation by the Arabidopsis thaliana gene DIOXYGENASE FOR AUXIN OXIDATION 1/2 (AtDAO1/2) and conjugation by Gretchen Hagen3s (GH3s) . IAA-Glucose is part of the conjugation process .

Pharmacokinetics

The pharmacokinetics of IAA-Glucose in plants involves its synthesis through the action of the UGT84B1 enzyme . .

Result of Action

The formation of IAA-Glucose results in altered plant architecture. Overexpression of the gene encoding for the enzyme that catalyzes the formation of IAA-Glucose (OsIAAGLU) in rice resulted in increased number of tillers and leaf angle, decreased plant height and panicle length, and altered root gravitropism . Moreover, it led to reduced sensitivity to IAA/NAA .

Action Environment

The action of IAA-Glucose is influenced by various environmental factors. For instance, the expression of OsIAAGLU, the gene encoding the enzyme that catalyzes the formation of IAA-Glucose, can be induced by IAA and NAA . .

Análisis Bioquímico

Biochemical Properties

The 1-O-Indol-3-ylacetyl-beta-D-glucose is a cytosol-localized protein that catalyzes the reaction of free IAA with glucose to generate IAA-glucose . This process is an important mechanism of regulating free IAA levels in monocots . The expression of this compound can be induced by IAA and NAA .

Cellular Effects

Overexpression of this compound in rice resulted in altered rice shoot architecture and root gravitropism . The number of tillers and leaf angle was significantly increased with a concomitant decrease in plant height and panicle length in the transgenic rice lines overexpressing this compound compared to the wild-type (WT) plants .

Molecular Mechanism

This compound could play a regulatory role in IAA homeostasis and rice architecture . Overexpression of this compound leads to declined endogenous IAA content, as well as upregulated auxin synthesis genes and reduced expression of auxin-responsive genes .

Temporal Effects in Laboratory Settings

It is known that overexpression of this compound resulted in reduced sensitivity to IAA/NAA and altered gravitropic response of the roots in the transgenic plants .

Metabolic Pathways

This compound is involved in the metabolic pathways of IAA, a key plant hormone. It interacts with enzymes and cofactors in these pathways to regulate IAA homeostasis .

Subcellular Localization

Actividad Biológica

1-O-Indol-3-ylacetyl-beta-D-glucose (1-O-IAGlu) is a glycoside compound derived from indole-3-acetic acid (IAA) and is predominantly found in maize (Zea mays). This compound plays a significant role in plant physiology, particularly in the regulation of growth and development through its interactions with auxins, which are critical plant hormones.

Chemical Structure and Synthesis

The molecular formula of 1-O-IAGlu is CHNO, with a molecular weight of approximately 337.32 g/mol. The compound consists of an indole moiety linked to a beta-D-glucose unit via an acetyl group. It can be synthesized through both enzymatic and chemical methods:

- Enzymatic Synthesis : The enzyme UDP-glucose:indol-3-ylacetate glucosyl-transferase catalyzes the formation of 1-O-IAGlu from IAA and UDP-glucose, primarily occurring in the liquid endosperm of corn kernels .

- Chemical Synthesis : Various chemical methods can also yield 1-O-IAGlu, allowing for controlled production conditions that ensure high purity and yield.

Biological Functions

1-O-IAGlu serves multiple biological functions within plant systems:

- Auxin Storage and Transport : It acts as a storage form of IAA, facilitating its transport and controlled release within the plant. This regulation is crucial for maintaining IAA homeostasis, which is essential for various growth processes .

- Regulation of Plant Growth : By modulating the levels of free IAA, 1-O-IAGlu influences plant development, including cell elongation and differentiation. Environmental factors such as light, temperature, and nutrient availability can affect its synthesis and degradation.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique aspects of related indole derivatives compared to 1-O-IAGlu:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Indole-3-acetic acid | Simple indole structure without sugar moiety | Directly active auxin; involved in rapid growth response |

| 4-O-(Indole-3-acetyl)-D-glucopyranose | Indole linked to glucose at a different position | Slightly more soluble; potential biomarker for corn |

| Indole-3-butyric acid | Longer aliphatic chain attached to indole | Primarily used in rooting applications |

1-O-IAGlu is unique due to its specific linkage between indole and glucose, enabling it to function effectively as a storage form of auxin while participating in metabolic pathways that regulate plant growth.

Case Studies and Research Findings

Research has highlighted various aspects of the biological activity of 1-O-IAGlu:

- Regulation of Auxin Levels : Studies indicate that the enzymatic hydrolysis of 1-O-IAGlu can lead to the release of free IAA, demonstrating its role in regulating auxin levels within plants .

- Impact on Plant Development : Experimental models have shown that manipulating the levels of 1-O-IAGlu can significantly influence plant morphology and growth rates, suggesting its potential application in agricultural practices to enhance crop yields .

- Environmental Interactions : Research has demonstrated that environmental stressors can affect the biosynthesis of 1-O-IAGlu, indicating its role in plant responses to abiotic stress .

Análisis De Reacciones Químicas

Transacylation Reactions

1-O-IAGlu serves as a high-energy donor for ester formation:

A. myo-Inositol Conjugation

- Catalyzed by indol-3-ylacetylglucose:myo-inositol indol-3-ylacetyltransferase .

- Substrate specificity: Only 1-O-IAGlu and myo-inositol are accepted .

B. Glycerol Conjugation

Non-Enzymatic Isomerization

1-O-IAGlu undergoes pH-dependent acyl migration to form positional isomers:Kinetic Data (pH 7.0, 25°C) :

| Isomerization Pathway | Half-Life |

|---|---|

| 1-O → 2-O | 3.5 hours |

| 2-O → 4-O/6-O | 8 hours |

A. Enzymatic Hydrolysis

- 4-O-IAGlu/6-O-IAGlu Hydrolases : Release free IAA and glucose .

- 1-O-IAGlu Hydrolase : Rarely observed due to metabolic channeling .

B. Acidic Hydrolysis

Under acidic conditions (pH 2.0, 100°C):

Role in Conjugation Pathways

1-O-IAGlu is a precursor to complex auxin conjugates in plants:

Table 1: Substrate Specificity of Key Enzymes

| Enzyme | Substrate | Product | Inhibitors |

|---|---|---|---|

| IAGlu synthase | IAA, UDP-glucose | 1-O-IAGlu | 2,4-Dichlorophenoxyacetic acid |

| IA-myo-inositol synthase | 1-O-IAGlu, myo-inositol | IA-myo-inositol | Naphthalene-1-acetylglucose |

Propiedades

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(1H-indol-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO7/c18-7-11-13(20)14(21)15(22)16(23-11)24-12(19)5-8-6-17-10-4-2-1-3-9(8)10/h1-4,6,11,13-18,20-22H,5,7H2/t11-,13-,14+,15-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHDMMUWDSFASNB-JZYAIQKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50173536 | |

| Record name | 1-O-Indol-3-ylacetylglucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19817-95-9, 52703-89-6 | |

| Record name | 1-O-(Indol-3′-ylacetyl)-β-D-glucopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19817-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-O-Indol-3-ylacetylglucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019817959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-O-Indol-3-ylacetylglucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-O-(Indole-3-acetyl)-D-glucopyranose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301785 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While IAA-glucose itself might not directly interact with targets like free IAA, its significance lies in its role as a reversible storage form of IAA [, , ]. Enzymes like IAA-glucose hydrolases can cleave IAA-glucose, releasing free IAA, which can then exert its effects on plant growth and development [, , ]. Downstream effects of this free IAA release can include cell elongation, root initiation, and various developmental responses.

A: Molecular Formula: C16H19NO7Molecular Weight: 337.33 g/molSpectroscopic Data: Specific spectroscopic data (NMR, IR, etc.) for IAA-glucose might not be explicitly mentioned in the provided research, although characterization techniques like HPLC and GC-MS have been employed to identify it [].

A: IAA-glucose is synthesized from indole-3-acetic acid (IAA) and UDP-glucose in a reaction catalyzed by the enzyme UDP-glucose:indol-3-ylacetate glucosyltransferase (IAGlu synthase) [, , , ]. This process effectively conjugates IAA, creating a storage form. Degradation of IAA-glucose primarily occurs through enzymatic hydrolysis, facilitated by IAA-glucose hydrolases, releasing free IAA and glucose [, , , ].

A: IAA-glucose metabolism can be influenced by stress conditions. For instance, in Chinese cabbage infected with clubroot disease, the hydrolysis of IAA-glucose increases, potentially contributing to elevated free IAA levels in infected roots []. This suggests a potential role for IAA-glucose in modulating auxin availability during stress responses.

A: Yes, studies have shown that manipulating genes involved in IAA-glucose metabolism can alter plant growth and development. For example, overexpressing the maize IAGlu gene in strawberry enhanced shoot proliferation and root formation in some transgenic clones []. Additionally, overexpressing OsIAGLU in rice affected tiller formation []. These findings underscore the potential of manipulating IAA-glucose metabolism for crop improvement.

A: IAA-glucose exhibits sensitivity to alkaline conditions, making it prone to hydrolysis during extraction and purification procedures if the pH is not carefully controlled [, ]. This highlights the importance of considering compound stability during experimental design.

A: While not specifically mentioned in the provided research, analytical techniques like HPLC coupled with mass spectrometry (HPLC-MS) are commonly employed for the sensitive detection and quantification of IAA-glucose in plant tissues [, ].

A: The study of IAA-glucose is intertwined with the broader research on auxin metabolism and its role in plant growth and development, a field with a rich history dating back over a century. Early work focused on identifying and characterizing auxin conjugates [], gradually unraveling their diverse functions and regulation in plants []. With the advent of molecular biology and genetic tools, researchers gained the ability to manipulate genes involved in IAA-glucose metabolism [, , ], providing deeper insights into its physiological roles.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.